N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide
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Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H18FNO4 and its molecular weight is 331.343. The purity is usually 95%.
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Scientific Research Applications
Silylation of N-(2-hydroxyphenyl)acetamide : This study investigates the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles. These compounds exhibit hydrolytic transformation into silanols and have implications in the development of new materials and chemicals (Lazareva et al., 2017).
Positron-Emitter Labeled Ligands for Peripheral Benzodiazepine Receptor (PBR) : This research focuses on synthesizing and evaluating compounds as potent radioligands for peripheral benzodiazepine receptors. These ligands have applications in neuroimaging and the study of neurological diseases (Zhang et al., 2003).
General Methods for Modification of Sialic Acid : The study involves the synthesis of N-acetyl-9-deoxy-9-fluoroneuraminic acid, demonstrating the potential of such compounds in the field of biochemical research, particularly in understanding cellular mechanisms (Sharma et al., 1988).
Synthesis of Novel Acetamides with Anti-Inflammatory Activity : This research involves synthesizing derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and evaluating their anti-inflammatory properties. This has implications in medicinal chemistry and drug development (Sunder & Maleraju, 2013).
Structure-Activity Relationships of Dual Inhibitors : This study explores the structure-activity relationships of various heterocycles to improve metabolic stability in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Such research is vital for the development of new therapeutic agents (Stec et al., 2011).
Synthesis and Evaluation of Substituted Imidazo[1,2-a]pyridines and Pyrazolo[1,5-a]pyrimidines : This research involves synthesizing and evaluating compounds for studying the peripheral benzodiazepine receptor using positron emission tomography, contributing to advancements in diagnostic imaging techniques (Fookes et al., 2008).
Chemoselective Acetylation of 2-Aminophenol : This study presents a method for the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This research has implications in the field of green chemistry and pharmaceutical synthesis (Magadum & Yadav, 2018).
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(22,13-4-7-15-16(9-13)24-11-23-15)10-20-17(21)8-12-2-5-14(19)6-3-12/h2-7,9,22H,8,10-11H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREZJIRJLKIMLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=C(C=C1)F)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.